![molecular formula C21H13Cl2NS B2821369 3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline CAS No. 339013-32-0](/img/structure/B2821369.png)
3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline is an organic compound belonging to the class of quinoline derivatives. It is a heterocyclic aromatic compound, which is composed of a benzene ring fused with a quinoline ring. It has a molecular formula of C16H10Cl2N2S, and its molecular weight is 321.19 g/mol. This compound has been studied extensively for its various applications in the fields of science and medicine.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Quinoline derivatives have been synthesized using various catalysts, demonstrating the versatility of these compounds in organic synthesis. For instance, silica bonded S-sulfonic acid has been employed as a recyclable catalyst for the synthesis of quinoxaline derivatives, showcasing the compound's potential in facilitating environmentally friendly chemical processes (Niknam, Saberi, & Mohagheghnejad, 2009).
Electronic and Photovoltaic Properties
Studies on quinoline derivatives have also extended into the exploration of their electronic and photovoltaic properties. Research has been conducted on the deposition of quinoline derivative films using thermal evaporation techniques to investigate their absorbance and energy band diagrams, indicating potential applications in photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Biological Evaluation
Additionally, the biological activity of quinoline derivatives has been a subject of interest. Novel xanthene derivatives incorporated with 2-chloro quinoline have been synthesized and evaluated for their antimycobacterial activity, highlighting the compound's potential in medical applications (Bhat, Al-Omar, Naglah, & Khan, 2020).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-(2-chlorophenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NS/c22-16-11-9-14(10-12-16)17-13-15-5-1-3-7-19(15)24-21(17)25-20-8-4-2-6-18(20)23/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAHFNWCMOAHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

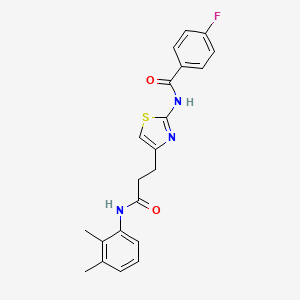
![N-{4-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821290.png)

![3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2821292.png)
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B2821294.png)
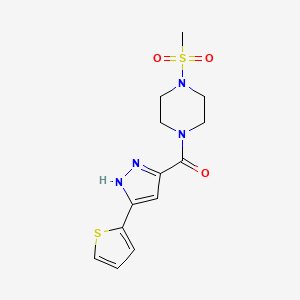


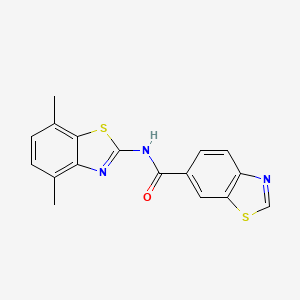
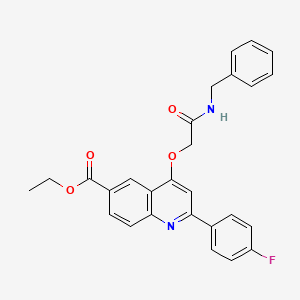
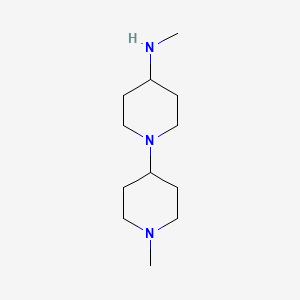

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2821307.png)
![2-Chloro-N-[3-(oxan-2-yl)prop-2-ynyl]acetamide](/img/structure/B2821308.png)